Cas no 196512-83-1 (2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide)
196512-83-1 structure
Product Name:2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
CAS No:196512-83-1
MF:C14H15N3O6S2
MW:385.415400743485
CID:2788939
PubChem ID:2209641
Update Time:2025-04-21
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS001643966
- 2-NITRO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE
- 196512-83-1
- STK056378
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-nitrobenzenesulfonamide
- DTXSID00367004
- CHEMBL178293
- EU-0076355
- SR-01000476537-1
- Cambridge id 6605199
- Oprea1_632650
- SR-01000476537
- 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
-
- Inchi: 1S/C14H15N3O6S2/c15-24(20,21)12-7-5-11(6-8-12)9-10-16-25(22,23)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10H2,(H2,15,20,21)
- InChI Key: WEPOXLKVUHNMPB-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NCCC1C=CC(=CC=1)S(N)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 385.04022755Da
- Monoisotopic Mass: 385.04022755Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 169Ų
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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